2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide is a fluorinated heterocyclic compound with the molecular formula C8H6F2N2O4S and a molecular weight of 264.20 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with appropriate reagents to introduce the difluoromethoxy and sulfonamide groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide can be compared with other similar compounds, such as:
Isoxazoles: Isoxazoles have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring and are known for their pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which enhances its biological activity and stability.
Properties
Molecular Formula |
C8H6F2N2O4S |
---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O4S/c9-7(10)16-8-12-6-4(15-8)2-1-3-5(6)17(11,13)14/h1-3,7H,(H2,11,13,14) |
InChI Key |
CZOHBWXIGJHESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)OC(F)F |
Origin of Product |
United States |
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